molecular formula C14H16OS B7996111 3-iso-Propylphenyl-(3-thienyl)methanol

3-iso-Propylphenyl-(3-thienyl)methanol

Cat. No.: B7996111
M. Wt: 232.34 g/mol
InChI Key: PMLOYRKQALKWIO-UHFFFAOYSA-N
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Description

3-iso-Propylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C14H16OS. It features a phenyl ring substituted with an isopropyl group and a thienyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Propylphenyl-(3-thienyl)methanol typically involves the condensation of 3-iso-propylphenyl ketone with 3-thienylmethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-iso-Propylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-iso-Propylphenyl-(3-thienyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iso-Propylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-iso-Propylphenyl-(2-thienyl)methanol
  • 3-iso-Propylphenyl-(4-thienyl)methanol
  • 3-iso-Propylphenyl-(3-furyl)methanol

Uniqueness

3-iso-Propylphenyl-(3-thienyl)methanol is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs .

Properties

IUPAC Name

(3-propan-2-ylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOYRKQALKWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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